An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
An In-depth Technical Guide to 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) is a mixed-acid triglyceride commonly found in various natural sources, including vegetable oils and animal fats. As a prominent component of dietary lipids, understanding its chemical properties, biological activities, and the methodologies for its study is of significant interest in the fields of biochemistry, nutrition, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core chemical properties of POLG, delves into its potential biological significance, and offers detailed experimental protocols for its synthesis and analysis.
Chemical Properties
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triacylglycerol molecule composed of a glycerol backbone esterified with three different fatty acids: palmitic acid (a saturated fatty acid), oleic acid (a monounsaturated fatty acid), and linoleic acid (a polyunsaturated fatty acid). The "rac-" prefix in its name indicates that it is a racemic mixture of the sn-1 and sn-3 positional isomers.
Table 1: General Chemical Properties of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
| Property | Value | Source(s) |
| Molecular Formula | C₅₅H₁₀₀O₆ | [1][2] |
| Molecular Weight | 857.38 g/mol | [1] |
| CAS Number | 2680-59-3, 1587-93-5 | [1][3] |
| Appearance | Colorless liquid | [3] |
| Purity | Typically ≥85% or ≥98% for commercial standards | [1][2] |
Table 2: Physical Properties of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
| Property | Value | Notes | Source(s) |
| Melting Point | Undetermined | As a mixed-acid triglyceride, it exhibits a melting range rather than a sharp melting point. Experimental determination is required for a specific sample. | [4] |
| Boiling Point | Undetermined | Triglycerides generally have high boiling points and tend to decompose at elevated temperatures. | [4] |
| Density | Not experimentally determined for the pure compound. | The density of vegetable oils, which are complex mixtures of triglycerides including POLG, typically ranges from 0.91 to 0.93 g/cm³ at ambient temperature. | [5] |
| Solubility | Soluble in DMF (10 mg/ml) and Ethanol (12.5 mg/ml). Slightly soluble in Chloroform. | The solubility in various organic solvents is a key consideration for its extraction, purification, and analysis. | [6] |
| Stability | Stable for ≥ 2 years when stored at -20°C. | Prone to oxidation at the unsaturated fatty acid chains. Storage under inert atmosphere is recommended. | [7] |
Biological Significance and Signaling Pathways
While direct studies on the biological activities of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol are limited, research on structurally similar triglycerides and its constituent fatty acids provides valuable insights into its potential roles in cellular processes and metabolism.
A closely related isomer, 1-oleoyl-2-palmitoyl-3-linoleoyl-glycerol (OPL), has been shown to improve lipid metabolism and gut microbiota composition in mice.[2][8] Dietary supplementation with OPL led to a decrease in body weight gain, liver triglycerides, total cholesterol, and LDL-C.[2] Furthermore, it was associated with a reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][8] These findings suggest that POLG may also play a beneficial role in metabolic health and inflammation.
The immunomodulatory effects of a related synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), have also been reported. PLAG has been shown to modulate immune responses, suggesting that the specific arrangement of fatty acids on the glycerol backbone can influence signaling pathways involved in immunity.
The metabolic fate of POLG following ingestion involves hydrolysis by lipases into its constituent fatty acids and monoacylglycerols, which are then absorbed by enterocytes. Inside the cells, they are re-esterified to form new triglycerides and incorporated into chylomicrons for transport in the bloodstream. The constituent fatty acids—palmitic, oleic, and linoleic acids—are known to have diverse biological roles, from energy storage and membrane structure to precursors for signaling molecules like eicosanoids.
Experimental Protocols
Synthesis of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
The synthesis of mixed-acid triglycerides like POLG can be achieved through chemoenzymatic methods, which offer high regioselectivity and milder reaction conditions compared to purely chemical synthesis.
Protocol: Two-Step Enzymatic Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.
Materials:
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Glycerol
-
Palmitic acid
-
Oleic acid
-
Linoleic acid
-
Immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei)
-
Molecular sieves (3Å)
-
Anhydrous hexane
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, diethyl ether)
Procedure:
-
Step 1: Synthesis of 1,3-dipalmitoyl-glycerol
-
In a round-bottom flask, dissolve glycerol and a 2-fold molar excess of palmitic acid in anhydrous hexane.
-
Add activated molecular sieves to remove water formed during the reaction.
-
Add the immobilized sn-1,3-specific lipase (typically 5-10% by weight of substrates).
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
Remove the solvent under reduced pressure.
-
Purify the 1,3-dipalmitoyl-glycerol by silica gel column chromatography.
-
-
Step 2: Esterification with Oleic and Linoleic Acids
-
The synthesis of the specific isomer requires a protecting group strategy for the sn-2 hydroxyl group of glycerol, followed by sequential esterification. A more straightforward approach for the racemic mixture involves the random esterification of glycerol with a mixture of the three fatty acids, followed by complex purification.
-
A more controlled chemoenzymatic approach involves the esterification of 1-palmitoyl-glycerol (synthesized separately) at the sn-2 and sn-3 positions.
-
Analysis of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation and identification of individual triglyceride species in complex mixtures.
Protocol: HPLC-MS/MS Analysis
Materials:
-
POLG standard or sample extract
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HPLC-grade solvents: Acetonitrile, Isopropanol, Methanol, Water
-
Ammonium formate
-
C18 reversed-phase HPLC column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)
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HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Procedure:
-
Sample Preparation:
-
Dissolve the POLG standard or lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile 1:1 v/v) to a final concentration of approximately 10 µg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate to initial conditions.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI or APCI.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
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Collision Energy (for MS/MS): 25-40 eV (optimize for characteristic fragment ions).
-
Data Acquisition: Full scan mode (e.g., m/z 300-1200) and product ion scan mode for fragmentation analysis. The expected [M+NH₄]⁺ adduct for POLG is at m/z 875.79.
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Conclusion
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a significant component of natural fats and oils with potential implications for human health. While specific experimental data on some of its physical properties are lacking, its chemical characteristics are well-defined. The biological activities of closely related triglycerides suggest that POLG may play a role in modulating lipid metabolism and inflammatory responses. The provided experimental protocols for synthesis and analysis offer a foundation for researchers to further investigate the properties and functions of this ubiquitous and important molecule. Further studies are warranted to elucidate the specific signaling pathways affected by POLG and to fully understand its physiological relevance.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. smallagrimachinery.com [smallagrimachinery.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-Oleate-2-palmitate-3-linoleate glycerol improves lipid metabolism and gut microbiota and decreases the level of pro-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
